![molecular formula C17H21N3O2 B7506221 N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide, commonly known as Moxetumomab pasudotox, is a recombinant immunotoxin that is used in the treatment of hairy cell leukemia. It is a fusion protein that targets CD22, a protein that is expressed on the surface of B-cells. Once bound to CD22, Moxetumomab pasudotox is internalized and inhibits protein synthesis, leading to cell death.
Mecanismo De Acción
Moxetumomab pasudotox targets CD22, a protein that is expressed on the surface of B-cells. Once bound to CD22, Moxetumomab pasudotox is internalized and inhibits protein synthesis by catalyzing the ADP-ribosylation of elongation factor 2, a protein that is essential for protein synthesis. This leads to cell death by apoptosis.
Biochemical and Physiological Effects:
Moxetumomab pasudotox has been shown to have potent anti-tumor activity in preclinical and clinical studies. In addition to its anti-tumor effects, Moxetumomab pasudotox has also been shown to have immunomodulatory effects, such as the induction of cytokine release and the activation of T-cells. However, Moxetumomab pasudotox can also cause toxicity, such as capillary leak syndrome and liver toxicity, which can limit its use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moxetumomab pasudotox has several advantages for lab experiments, such as its specificity for CD22-expressing cells and its potent anti-tumor activity. However, Moxetumomab pasudotox can also be difficult to produce and purify, which can limit its use in certain experiments. In addition, the toxicity of Moxetumomab pasudotox can also be a limitation in some experiments.
Direcciones Futuras
There are several future directions for the use of Moxetumomab pasudotox. One potential direction is the development of combination therapies that can enhance the anti-tumor activity of Moxetumomab pasudotox. Another potential direction is the use of Moxetumomab pasudotox in the treatment of other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, the development of new immunotoxins that target other proteins expressed on the surface of B-cells could also be a future direction for research.
Métodos De Síntesis
Moxetumomab pasudotox is a fusion protein that is composed of the Fv portion of an anti-CD22 monoclonal antibody and a truncated form of Pseudomonas aeruginosa exotoxin A. The gene for the fusion protein is cloned into a bacterial expression vector, and the protein is expressed in Escherichia coli. The protein is then purified using a series of chromatography steps, including affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
Aplicaciones Científicas De Investigación
Moxetumomab pasudotox has been extensively studied in preclinical and clinical trials for the treatment of hairy cell leukemia. In a phase III clinical trial, Moxetumomab pasudotox was shown to be superior to standard of care in terms of overall response rate and durable complete response rate. In addition to its use in hairy cell leukemia, Moxetumomab pasudotox has also been studied for the treatment of other B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-3-5-15(6-4-12)20-16(11-13(2)19-20)18-17(21)14-7-9-22-10-8-14/h3-6,11,14H,7-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEVJDYZSYWMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)
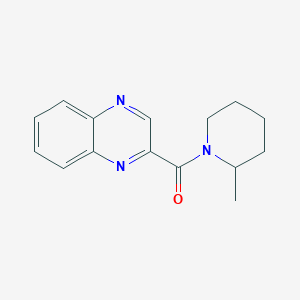
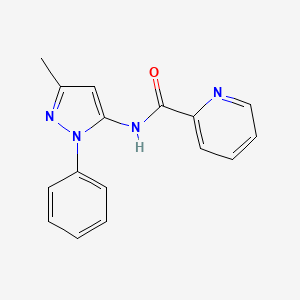
![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
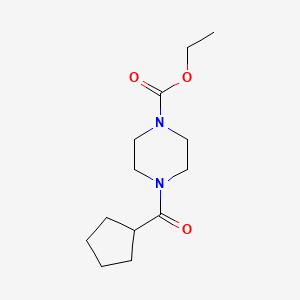
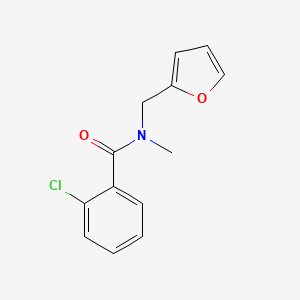
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
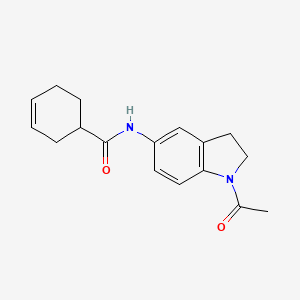
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)

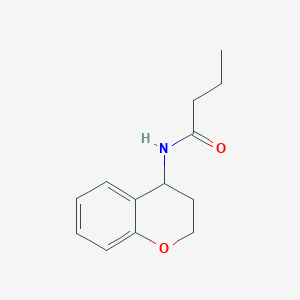

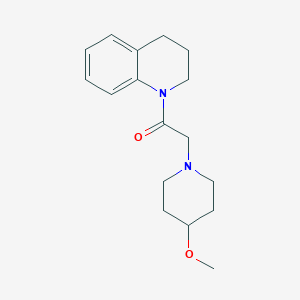
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)